Isopentyl cyclopentanecarboxylate

Description

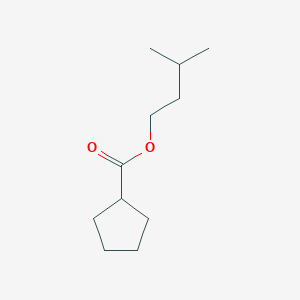

Isopentyl cyclopentanecarboxylate is an ester derived from cyclopentanecarboxylic acid and isopentyl alcohol. The isopentyl group (-CH₂CH₂CH(CH₃)₂) contributes to its hydrophobic character, while the cyclopentane ring enhances structural rigidity . This compound is structurally related to pharmaceutical intermediates and flavor/fragrance agents. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol.

Properties

CAS No. |

106083-74-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

3-methylbutyl cyclopentanecarboxylate |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-8-13-11(12)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

XWTWGWCSIXFCEN-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C1CCCC1 |

Canonical SMILES |

CC(C)CCOC(=O)C1CCCC1 |

Synonyms |

Isopentyl cyclopentanecarboxylate |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry Applications

Isopentyl cyclopentanecarboxylate is primarily utilized as an intermediate in organic synthesis. Its structural features allow it to participate in several significant reactions:

- Synthesis of Cyclic Compounds : The compound can be employed in the synthesis of cyclic structures through reactions such as the Diels-Alder reaction or cycloaddition processes. These reactions are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.

- Wolff Rearrangement : As indicated in recent studies, this compound can undergo Wolff rearrangement, a reaction that transforms diazo compounds into ketenes. This transformation is valuable for synthesizing various carboxylic acids and esters, which are fundamental in organic chemistry .

- Asymmetric Synthesis : The compound's ability to act as a chiral auxiliary makes it suitable for asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy and safety .

Pharmaceutical Applications

The pharmaceutical potential of this compound stems from its role as a precursor in drug development:

- Drug Formulation : It can be used to synthesize various active pharmaceutical ingredients (APIs) by modifying its structure through esterification or amidation reactions. The resulting compounds may exhibit biological activity, making them candidates for further development into therapeutic agents.

- Research on Biological Activity : Preliminary studies have suggested that derivatives of this compound may possess anti-inflammatory and analgesic properties. Ongoing research aims to explore these potential effects further, paving the way for new drug discoveries .

Material Science Applications

In addition to its applications in synthetic and pharmaceutical chemistry, this compound has potential uses in material science:

- Polymer Chemistry : The compound can serve as a monomer or co-monomer in the production of polymers with specific properties. Its incorporation into polymer chains may enhance flexibility and thermal stability, making it suitable for various industrial applications.

- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be explored as an additive in coatings and adhesives, improving their performance characteristics .

Comparison with Similar Compounds

Structural and Functional Differences

- Bulkiness vs. Reactivity: this compound’s isopentyl chain increases steric hindrance, reducing reactivity compared to derivatives with amino (e.g., methyl 3-aminocyclopentanecarboxylate) or cyano groups (e.g., 1-cyanocyclopentanecarboxylic acid) .

- Polarity: The hydrochloride salts (e.g., Metcaraphen Hydrochloride) exhibit higher water solubility due to ionic character, unlike the non-ionic isopentyl ester .

- This compound, lacking reactive functional groups, likely follows standard ester handling protocols (e.g., avoiding prolonged skin contact) .

Preparation Methods

Synthesis of Cyclopentanecarboxylic Acid

2-Chlorocyclohexanone undergoes Favorskii rearrangement in the presence of sodium methoxide, yielding methyl cyclopentanecarboxylate. Hydrolysis with aqueous NaOH produces cyclopentanecarboxylic acid. Key parameters include:

Esterification to Isopentyl Cyclopentanecarboxylate

The acid is then esterified with isopentyl alcohol using standard Fischer conditions. This two-step process achieves an overall yield of 50–60%, with the Favorskii step being rate-limiting due to intermediate purification requirements.

Wolff Rearrangement of Diazoketones

Patent literature describes the Wolff rearrangement as an alternative route to cyclopentanecarboxylic acid derivatives, which can be esterified to form the target compound.

Diazoketone Synthesis and Rearrangement

A diketone intermediate (e.g., 2,2,5,5-tetramethylcyclopentane-1,3-dione) reacts with hydrazine to form a hydrazone, which is oxidized to a diazoketone. Thermal or photochemical Wolff rearrangement generates a ketene intermediate, which is trapped with water to form cyclopentanecarboxylic acid.

Reaction Conditions:

Esterification of the Ketene Intermediate

The ketene reacts directly with isopentyl alcohol under mild conditions (0–25°C) to yield this compound, bypassing the need for isolated carboxylic acid. This method offers a 75–85% yield advantage but requires specialized handling of reactive intermediates.

Palladium-Catalyzed Hydrocarboxylation

A novel approach involves palladium-catalyzed hydrocarboxylation of cyclopentene, producing cyclopentanecarboxylic acid in one step.

Catalytic Cycle and Parameters

Cyclopentene reacts with carbon monoxide and water in the presence of PdCl₂(PPh₃)₂ at 80–100°C and 50–100 atm CO pressure. The acid is subsequently esterified as described in Section 1.

Advantages:

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield | Complexity | Cost |

|---|---|---|---|---|

| Fischer Esterification | Acid-catalyzed esterification | 60–75% | Low | Moderate |

| Favorskii Rearrangement | Ring contraction → Esterification | 50–60% | Moderate | High |

| Wolff Rearrangement | Diazoketone → Ketene → Esterification | 75–85% | High | Very High |

| Hydrocarboxylation | Catalytic cycle → Esterification | 65–75% | Moderate | High |

Industrial Scalability

The Fischer method remains the most scalable due to its simplicity and low catalyst costs. In contrast, Wolff rearrangement and hydrocarboxylation are limited by reagent expense and safety concerns.

Emerging Techniques and Optimization Strategies

Recent patents highlight innovations such as microwave-assisted esterification (20-minute reaction time, 80% yield) and enzymatic catalysis using lipases (e.g., Candida antarctica lipase B), which enable ester synthesis under mild conditions (pH 7, 40°C) with 90% efficiency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing isopentyl cyclopentanecarboxylate, and how can NMR spectroscopy validate intermediate structures?

- Methodology :

- Stepwise synthesis : Begin with cyclopentanecarboxylic acid derivatives (e.g., methyl esters) and employ nucleophilic substitution or esterification with isopentyl alcohol. For example, tert-butoxycarbonyl (Boc) protection of amino groups in intermediates can stabilize reactive sites during synthesis .

- Validation : Use -NMR (e.g., δ 7.28 ppm for Boc-protected amines, δ 3.58 ppm for methyl esters) to confirm intermediate structures. Compare spectral data with reference values in patent literature .

- Data Table :

| Intermediate | Key -NMR Peaks (DMSO-D6) | Reference |

|---|---|---|

| Boc-protected methyl ester | δ 7.28 (brs, 1H), 3.58 (s, 3H) |

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for quality control?

- Methodology :

- Chromatography : Use GC-MS or HPLC with a polar stationary phase to separate isomers (e.g., isopentyl vs. isoamyl derivatives) .

- Isotopic labeling : Deuterated analogs (e.g., isopentyl acetate-d3) can serve as internal standards for quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Hazard mitigation : Follow guidelines for ester handling, including fume hood use, PPE (gloves, goggles), and protocols for accidental exposure (e.g., skin/eye rinsing with water for 15+ minutes) .

- Waste disposal : Segregate waste and collaborate with certified agencies for ester degradation to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions (e.g., catalysts, temperature) be optimized to improve the yield of this compound in esterification reactions?

- Methodology :

- Catalyst screening : Compare Brønsted acids (e.g., HSO) vs. enzymatic catalysts (e.g., lipases) for efficiency and selectivity. For example, concentrated HSO achieved 65.3% yield in analogous isopentyl acetate synthesis .

- Kinetic studies : Monitor reaction progress via FTIR or inline NMR to identify rate-limiting steps.

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for cyclopentanecarboxylate derivatives?

- Methodology :

- Cross-referencing : Compare solvent-dependent shifts (e.g., DMSO vs. CDCl) and validate with computational tools (e.g., DFT simulations).

- Replication : Reproduce synthetic steps from conflicting studies to isolate variables (e.g., impurities, solvent effects) .

Q. How does steric hindrance in cyclopentanecarboxylate derivatives influence isomerization during synthesis?

- Methodology :

- Isomer tracking : Use chiral columns in HPLC to distinguish enantiomers or diastereomers. For example, tert-butyl substituents in cyclopentane rings introduce steric effects altering reaction pathways .

- Data Table :

| Compound | Isomerization Risk | Mitigation Strategy |

|---|---|---|

| tert-Butyl derivatives | High (steric bulk) | Use low-temperature esterification |

Q. Can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in novel catalytic systems?

- Methodology :

- Quantum chemistry : Calculate activation energies for esterification pathways using Gaussian or ORCA software.

- Docking studies : Model interactions between ester substrates and enzyme active sites (e.g., Candida antarctica lipase B) to predict regioselectivity .

Q. What interdisciplinary approaches integrate this compound into biomaterials or drug delivery systems?

- Methodology :

- Polymer synthesis : Incorporate the ester as a monomer in biodegradable polymers (e.g., via ring-opening polymerization).

- Drug conjugation : Use esterase-sensitive linkages for controlled release, validated via in vitro hydrolysis assays .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.